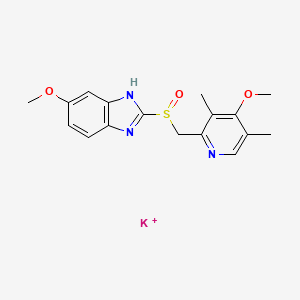

Esomeprazole potassium

Beschreibung

Contextualization of Proton Pump Inhibitors (PPIs)

Proton pump inhibitors are a class of medications that potently suppress the production of stomach acid. wikipedia.org They are widely utilized for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease. clevelandclinic.org The mechanism of action for PPIs involves the irreversible blockage of the hydrogen/potassium adenosine (B11128) triphosphatase (H+/K+ ATPase) enzyme system, commonly referred to as the gastric proton pump. wikipedia.orgdrugbank.com This enzyme is the final step in the pathway of gastric acid secretion from the parietal cells of the stomach. clevelandclinicmeded.com By inhibiting this pump, PPIs effectively reduce the amount of acid released into the gastric lumen. drugbank.comnih.gov

The introduction of PPIs in the late 1980s marked a significant therapeutic advancement over previous treatments like H2-receptor antagonists and antacids due to their profound and prolonged acid suppression. wikipedia.orgjnmjournal.org While the plasma half-life of PPIs is relatively short, their therapeutic effect lasts much longer because they bind irreversibly to the proton pump. nih.govdrugbank.com The body must synthesize new enzyme pumps to restore acid secretion. wikipedia.org

Rationale for Esomeprazole (B1671258) as an S-Enantiomer

Esomeprazole is the S-enantiomer of omeprazole (B731), the first clinically used proton pump inhibitor. wikipedia.orgdenalirx.com Omeprazole is a racemic mixture, meaning it contains equal parts of two mirror-image molecules, the S- and R-enantiomers. denalirx.com The development of esomeprazole as a single isomer, a practice known as a "chiral switch," was driven by the desire for a more refined and potentially more effective medication. chiralpedia.com

The key difference between the enantiomers lies in how they are metabolized in the body. denalirx.com Esomeprazole (the S-isomer) is metabolized by the cytochrome P-450 system, primarily by the CYP2C19 and CYP3A4 isoenzymes. clevelandclinicmeded.com However, compared to the R-isomer, esomeprazole has a slower clearance from the body and lower first-pass metabolism. chiralpedia.com This leads to a higher and more predictable systemic availability of the active drug. chiralpedia.com Research has indicated that the S-isomer is more potent in preventing acid secretion than the R-isomer. chiralpedia.com By isolating the S-enantiomer, esomeprazole was designed to provide more consistent acid suppression compared to the racemic mixture of omeprazole. denalirx.compharmgkb.org

Significance of Esomeprazole Potassium in Drug Development and Research

The development of this compound holds considerable significance in the pharmaceutical field. It represents a refinement in drug therapy, moving from a racemic mixture to a single, more active enantiomer to improve pharmacokinetic and pharmacodynamic properties. chiralpedia.compharmgkb.org This approach has been a key strategy in "evergreening" drug patents, sparking some controversy, but also leading to therapeutic improvements. wikipedia.org

Research has demonstrated that esomeprazole provides better acid control and higher healing rates in erosive esophagitis compared to omeprazole and lansoprazole. pharmgkb.org The potassium salt form of esomeprazole is one of several salt forms developed, including magnesium and sodium salts. nih.govmedkoo.com The choice of a specific salt can influence factors such as stability, solubility, and bioavailability of the drug.

Ongoing research continues to explore the potential of esomeprazole and other PPIs. For instance, studies have investigated the use of esomeprazole in combination with antibiotics for the eradication of Helicobacter pylori, a bacterium linked to duodenal ulcers. pharmgkb.org Furthermore, research has delved into novel applications, with some in vitro studies suggesting that esomeprazole may induce autophagy and apoptosis in certain cancer cells. lktlabs.com The development of new formulations, such as controlled-release versions, aims to further enhance the bioavailability and therapeutic effect of esomeprazole. researchgate.net

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

161796-84-5 |

|---|---|

Molekularformel |

C17H18KN3O3S |

Molekulargewicht |

383.5 g/mol |

IUPAC-Name |

potassium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |

InChI |

InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1 |

InChI-Schlüssel |

FOFFPEFVSRGLOZ-JIDHJSLPSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |

Isomerische SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |

Kanonische SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |

Andere CAS-Nummern |

161796-84-5 |

Piktogramme |

Irritant |

Synonyme |

Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization

Advanced Synthetic Pathways for Esomeprazole (B1671258) Precursors

The synthesis of esomeprazole, the (S)-enantiomer of omeprazole (B731), is a focal point in medicinal chemistry due to its enhanced therapeutic profile. nih.gov The production of enantiomerically pure esomeprazole is primarily achieved through two main strategies: the resolution of racemic omeprazole and, more efficiently, the asymmetric synthesis from a prochiral sulfide (B99878) precursor. whiterose.ac.uk

Chiral Resolution Techniques

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. For omeprazole, this can be accomplished using techniques such as preparative chiral chromatography. researchgate.net High-performance liquid chromatography (HPLC) methods utilizing chiral stationary phases, like Chiralcel OD-H, have been developed for the enantioselective analysis and separation of omeprazole's (S)- and (R)-enantiomers. banglajol.info While effective, resolution techniques inherently result in a maximum theoretical yield of 50% for the desired enantiomer.

Enantioselective Oxidation Approaches

A more atom-economical approach is the enantioselective oxidation of the prochiral sulfide, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. This method aims to directly synthesize the desired (S)-sulfoxide. Three primary methods have been extensively researched and implemented: transition metal catalysis, bio-enzyme catalysis, and oxaziridine (B8769555) oxidation. e3s-conferences.orgresearchgate.net

Catalytic asymmetric oxidation using transition metal complexes is a widely employed strategy for synthesizing esomeprazole. e3s-conferences.org Chiral titanium complexes, in particular, have proven to be powerful catalysts for this transformation. researchgate.net A notable system, adapted from Sharpless asymmetric epoxidation, utilizes a titanium(IV) isopropoxide complex with a chiral ligand, such as diethyl tartrate (DET). e3s-conferences.org By using (S,S)-diethyl tartrate, water, and an oxidant like cumene (B47948) hydroperoxide (CHP), high yields and enantiomeric excess (ee) of over 99.5% can be achieved. e3s-conferences.org Other transition metals, such as iron, have also been used to catalyze this sulfoxidation with high yield and enantioselectivity. acs.org

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Sulfoxidation

| Catalyst System | Chiral Ligand | Oxidant | Enantiomeric Excess (ee) |

| Titanium(IV) isopropoxide | (S,S)-Diethyl tartrate | Cumene hydroperoxide | >99.5% e3s-conferences.org |

| Iron salt | Chiral Schiff base | Hydrogen peroxide | 99.4% acs.org |

| Titanium complex | Hexa-aza-triphenolic macrocycle | Not specified | 99.6% figshare.com |

| Manganese porphyrin complex | Porphyrin | Not specified | 90% e3s-conferences.org |

Biocatalysis offers a green and highly selective alternative for the synthesis of esomeprazole. researchgate.net This method employs whole-cell microorganisms or isolated enzymes to catalyze the enantioselective oxidation of the sulfide precursor. nih.govresearchgate.net Engineered Baeyer-Villiger monooxygenases (BVMOs) have been developed that demonstrate high efficiency and enantioselectivity, achieving over 99% ee with minimal sulfone byproduct formation. scientificupdate.com Various microbial strains, including those from the genera Lysinibacillus and Rhodococcus, have been identified and optimized for this biotransformation, often resulting in high conversions and excellent enantiopurity. nih.govresearchgate.net

Table 2: Bio-Enzyme Catalysis for Esomeprazole Synthesis

| Biocatalyst | Substrate | Enantiomeric Excess (ee) |

| Engineered Baeyer-Villiger monooxygenase (BVMO) | Pyrmetazole | >99% scientificupdate.com |

| Lysinibacillus sp. B71 | Omeprazole sulfide | Enantiopure nih.gov |

| Rhodococcus rhodochrous mutant | Omeprazole sulfide | Not specified researchgate.net |

Chiral oxaziridines are effective reagents for the asymmetric oxidation of sulfides to sulfoxides. proquest.comwikipedia.org These three-membered heterocyclic compounds transfer an oxygen atom stereoselectively. wikipedia.org N-sulfonyloxaziridines, such as (1R)-(-)-10-camphorsulfonyloxaziridine, are commonly used for this purpose. thieme-connect.com While this method can achieve high yields and enantioselectivity, it is a stoichiometric process, which can be a disadvantage compared to catalytic methods. proquest.comthieme-connect.com However, the development of processes using catalytic amounts of a base like DBU can enhance both reactivity and enantioselectivity. acs.org

Synthesis of Esomeprazole Potassium Salt

The final step in the preparation of the titled compound is the formation of the potassium salt. This is typically achieved by reacting the esomeprazole free base with a potassium source in a suitable organic solvent. google.comgoogle.com

The esomeprazole free base is dissolved in a solvent, and a solution of a potassium source, such as potassium hydroxide (B78521) or potassium methoxide, is added. google.comgoogle.com The resulting this compound salt, being less soluble, precipitates from the solution. The solid is then isolated by filtration, washed, and dried to yield the final product. googleapis.com The process can be controlled to produce different polymorphic forms of this compound. google.com

A Detailed Examination of this compound: Synthesis, Purity, and Derivatization

Esomeprazole, the (S)-enantiomer of omeprazole, is a significant member of the proton pump inhibitor class of pharmaceuticals, which functions by reducing gastric acid production. nih.gov The synthesis and purification of its potassium salt, this compound, involves a stereospecific chemical process that requires precise control over reaction conditions to ensure high yield and purity. This article delves into the specific synthetic methodologies, impurity control, and subsequent chemical derivatization of this compound.

The primary synthesis of esomeprazole involves an asymmetric oxidation of a prochiral sulfide precursor, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, also known as pyrmetazole. rsc.orggoogleapis.com This key step establishes the required (S)-stereochemistry of the final molecule.

The enantioselective oxidation is typically achieved using a chiral titanium complex. This complex is often prepared from D-(-)-diethyl tartrate and titanium(IV) isopropoxide. google.comepo.org The reaction is carried out in an organic solvent, with toluene (B28343) being a common choice. googleapis.comgoogle.com

The oxidation of the sulfide to the sulfoxide (B87167) is then performed using an oxidizing agent, such as cumene hydroperoxide. googleapis.comepo.org The reaction temperature is a critical parameter, with the formation of the chiral titanium complex occurring at ambient temperatures (e.g., 25-30°C), while the subsequent oxidation step may be conducted at elevated temperatures (e.g., 70-75°C). epo.org

Following the asymmetric oxidation to form esomeprazole, the product is converted to its potassium salt. This is accomplished by reacting the esomeprazole base with a potassium source. Common reagents for this step include methanolic potassium hydroxide, ethanolic potassium hydroxide, or methanolic potassium methoxide. google.comepo.org

A summary of typical reagents and conditions is presented below:

| Reaction Step | Reagents | Typical Solvents | Temperature Range (°C) |

| Chiral Catalyst Formation | D-(-)-diethyl tartrate, Titanium(IV) isopropoxide, Diisopropylethylamine | Toluene | 20 - 70 |

| Asymmetric Oxidation | Cumene hydroperoxide | Toluene | 25 - 75 |

| Potassium Salt Formation | Methanolic potassium hydroxide or Methanolic potassium methoxide | Methanol (B129727), Toluene | 10 - 30 |

Process chemists work to optimize the synthetic route to maximize both the yield and the chemical purity of the final this compound. Optimization strategies often focus on the asymmetric oxidation step, as it is crucial for both the chemical conversion and the enantiomeric purity. rsc.org

Key optimization parameters include the precise molar ratios of the catalyst components (titanium isopropoxide and diethyl tartrate), the amount of oxidizing agent, and the reaction temperature and time. For instance, a process might aim for a reproducible yield of over 70%. rsc.org Purification of the crude product is essential for achieving high purity. One documented method involves dissolving the crude this compound in acetone (B3395972) and then displacing the solvent with methanol to precipitate the pure potassium salt. This process has been shown to yield a product with 99.0% purity. google.com Another purification technique involves refluxing the crude salt in methanol, followed by cooling to induce crystallization, which can result in a final product with a sulfone impurity level as low as 0.05%. googleapis.com

Controlling impurities is a critical aspect of manufacturing any active pharmaceutical ingredient to ensure its quality and safety. researchgate.netchemicalpapers.com The synthesis of this compound is monitored for several process-related impurities.

The most significant process-related impurity in the synthesis of esomeprazole is the corresponding sulfone compound. google.comscientificupdate.com This impurity is formed by the over-oxidation of the prochiral sulfide, where the sulfur atom is oxidized to a sulfone (-SO₂-) instead of the desired sulfoxide (-SO-). Other potential impurities include any unreacted starting material (pyrmetazole) and omeprazole N-oxide. google.com The structures of these impurities must be well-characterized to develop effective control methods. semanticscholar.org

| Impurity Name | Chemical Structure | Origin |

| Sulfone Impurity | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | Over-oxidation of the sulfide precursor |

| Omeprazole N-oxide | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | Oxidation of the pyridine (B92270) nitrogen |

| Pyrmetazole (Unreacted Sulfide) | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | Incomplete oxidation reaction |

Minimizing the formation of the sulfone impurity requires careful control over the oxidation step. This includes the slow addition of the oxidizing agent (cumene hydroperoxide) and maintaining the optimal reaction temperature to favor the formation of the sulfoxide over the sulfone. googleapis.com

Biocatalytic methods have also been explored to improve the synthesis and reduce impurities. An enzymatic oxidation using an engineered Bayer-Villager monooxygenase has been developed, which demonstrated the ability to produce esomeprazole with over 99% enantiomeric excess and a sulfone impurity level of only 0.1%. scientificupdate.com

Post-synthesis purification is also a key strategy. Recrystallization of the this compound salt from solvents like methanol is an effective way to remove residual impurities, including the sulfone compound. googleapis.com

While this compound is a key intermediate, other salt forms, particularly magnesium and sodium, are commonly used in final pharmaceutical formulations. nih.govepo.org

This compound is known to be hygroscopic, which can make its isolation, handling, and storage difficult on an industrial scale. googleapis.com To circumvent these challenges, processes have been developed where the potassium salt is converted directly to another salt, such as esomeprazole magnesium, without being isolated from the reaction mixture. This is known as an in-situ conversion. googleapis.com

Conversion of this compound to Other Salts (e.g., Sodium, Magnesium)

Impact on Purity and Polymorphic Form of Downstream Products

The synthetic methodology and subsequent chemical derivatization into this compound are pivotal in defining the purity profile and the solid-state properties, specifically the polymorphic form, of the final active pharmaceutical ingredient (API). The control of these attributes is critical for the quality, stability, and therapeutic efficacy of the drug product.

Influence of Synthetic Route on Purity

The choice of the synthetic route to obtain the esomeprazole molecule has a direct and significant impact on the impurity profile of the resulting this compound. The primary methods for synthesizing esomeprazole are asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach involves the enantioselective oxidation of a prochiral sulfide precursor. Common methods include:

Transition Metal Catalysis: Titanium-based complexes with chiral ligands, such as diethyl tartrate, are widely used. scientificupdate.comresearchgate.net However, this method can lead to the formation of impurities, most notably the over-oxidized sulfone byproduct. scientificupdate.com The reaction conditions, including the presence of water, must be meticulously controlled to minimize the formation of this impurity and to achieve high enantioselectivity. researchgate.net

Biocatalytic Oxidation: The use of engineered enzymes, such as Baeyer-Villiger monooxygenase (BVMO), offers a greener alternative. scientificupdate.com This method can achieve high enantiomeric excess (>99%) and a low level of sulfone impurity (around 0.1%). scientificupdate.com The enzymatic route also avoids the use of heavy metals, which can be a source of inorganic impurities.

Chiral Resolution: This method involves separating the S-enantiomer (esomeprazole) from a racemic mixture of omeprazole. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer. While effective, this method can sometimes be less efficient and may introduce impurities related to the resolving agent or the additional reaction steps.

The purification of crude esomeprazole is often facilitated by its conversion to the potassium salt. google.com this compound is a well-crystalline solid, which allows for effective purification through recrystallization. google.comepo.org This process is efficient in removing both organic and inorganic impurities, including the unwanted R-enantiomer and byproducts from the oxidation step. indexcopernicus.com For instance, crude this compound can be purified by recrystallization from a solvent mixture like acetone and methanol to significantly reduce the levels of impurities such as the corresponding sulfone. epo.orggoogleapis.com

A key advantage of forming the potassium salt is the ability to achieve a high degree of chemical purity. Processes have been developed to produce this compound with a purity of 99.0% or even greater than 99.8%. google.com

Control of Polymorphic Form

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. These different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. The control of polymorphism is a critical aspect of pharmaceutical manufacturing. For this compound, several polymorphic forms have been identified, and their formation is highly dependent on the conditions of crystallization.

The process of chemical derivatization of esomeprazole into its potassium salt, followed by crystallization, is the definitive step in controlling the polymorphic form. Key factors influencing the resulting polymorph include:

Solvent System: The choice of solvent or solvent mixture for crystallization is paramount. For example, a specific polymorphic form of this compound, designated as Form C, has been identified as an ethanol (B145695) solvate. google.com Its preparation involves dissolving this compound in a polar aprotic solvent like acetone, concentrating the solution, and then stirring the residue in ethanol. google.com The use of different solvents, such as dichloromethane (B109758), can lead to the formation of other polymorphic forms, like Form X. google.com

Potassium Source: The source of potassium used in the salt formation can also play a role. Common sources include methanolic potassium hydroxide, ethanolic potassium hydroxide, or methanolic potassium methoxide. google.com

Temperature and Cooling Rate: The temperature at which crystallization is carried out and the rate of cooling can influence the nucleation and growth of a specific polymorph. sdkx.net

Stirring and Drying Conditions: The agitation during crystallization and the conditions for drying the isolated solid (temperature and pressure) can also affect the final polymorphic form and its stability. google.com

Characterization of Polymorphic Forms:

Different polymorphic forms of this compound are characterized by various analytical techniques, including:

X-Ray Powder Diffraction (XRPD): This is the primary technique used to identify and differentiate between crystalline forms based on their unique diffraction patterns.

Differential Scanning Calorimetry (DSC): This method measures the thermal properties of the solid, such as melting point and phase transitions, which are characteristic of a specific polymorph. For example, Form C of this compound exhibits a significant exothermic peak at approximately 112.71 °C and an endothermic peak at 206.99 °C. google.com

Infrared (IR) Spectroscopy: IR spectroscopy can also be used to distinguish between polymorphs based on differences in their vibrational spectra. google.com

The table below summarizes the impact of different crystallization parameters on the polymorphic form of this compound.

| Parameter | Influence on Polymorphic Form | Example |

|---|---|---|

| Crystallization Solvent | Highly influential; can lead to the formation of solvates. | Ethanol as a second solvent in the crystallization process results in the formation of the ethanol solvate, Form C. google.com |

| Potassium Source | Can affect the reaction kinetics and impurity profile, indirectly influencing crystallization. | Methanolic potassium hydroxide is a commonly used source for the preparation of this compound. google.com |

| Temperature | Affects solubility and nucleation, thereby controlling the formation of specific polymorphs. | Crystallization of Form C is typically carried out by cooling the solution to 0-5 °C. google.com |

Crystalline Forms and Polymorphism of Esomeprazole Potassium

Polymorphic Manifestations of Esomeprazole (B1671258) Potassium

Esomeprazole potassium can exist in various solid-state forms, including distinct crystalline polymorphs, as well as solvated and hydrated forms. These different forms arise from variations in the arrangement of the molecules in the crystal lattice.

Several polymorphic forms of this compound have been identified and characterized in scientific literature and patent documents. One notable example is designated as Form C. google.comgoogle.com This crystalline form is specifically identified as a stable polymorph with distinct physical characteristics. google.com

In addition to anhydrous polymorphs, this compound can also form solvates and hydrates. A solvate is a crystalline solid in which molecules of a solvent are incorporated into the crystal lattice. When the solvent is water, the solvate is referred to as a hydrate (B1144303).

Crystalline Form C of this compound has been identified as an ethanol (B145695) solvate. google.comgoogle.com The ethanol content in this particular form can range from approximately 5% to 25% by weight of the this compound. google.comgoogle.com Other identified forms include Form A, which is a methanol (B129727) solvate, and Form B, which is a hydrate of this compound. google.comgoogle.com

Characterization Techniques for Polymorphs

The identification and differentiation of various polymorphic forms of this compound rely on a suite of analytical techniques that probe the solid-state properties of the compound. These methods provide unique fingerprints for each crystalline form.

X-ray Powder Diffraction (XRD) is a powerful technique for the characterization of crystalline materials. It provides information about the crystal structure, allowing for the differentiation of polymorphs. Each crystalline form produces a unique diffraction pattern, characterized by a specific set of peaks at distinct 2θ angles.

For this compound Form C, the XRD pattern exhibits several characteristic peaks. Key peaks can be observed at 13.1 and 14.0 °2Θ ± 0.2 °2Θ. google.com Further distinguishing peaks are found at 6.3, 14.8, 16.0, and 16.3 °2Θ ± 0.2 °2Θ. google.com A more comprehensive list of the characteristic XRPD peaks for Form C is provided in the table below.

| Diffraction Angle (°2Θ) |

| 6.3 |

| 8.0 |

| 11.1 |

| 12.7 |

| 13.1 |

| 14.0 |

| 14.8 |

| 16.0 |

| 16.3 |

| 18.0 |

| 18.8 |

| 19.5 |

| 20.0 |

| 22.1 |

| 22.4 |

| 23.0 |

| 23.9 |

| 24.4 |

| 25.0 |

| 25.7 |

| 26.4 |

| 27.0 |

| 28.3 |

| 28.8 |

| 29.7 |

| 30.3 |

| 30.8 |

| 31.9 |

| 32.4 |

| 32.7 |

| 34.0 |

| 34.4 |

| 34.8 |

| 35.9 |

| 36.6 |

| 37.7 |

| 38.7 |

| 39.1 |

Note: The peak positions are given with a tolerance of ± 0.2 °2Θ. google.comgoogle.com

Infrared (IR) spectroscopy is another valuable tool for polymorph characterization. It measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of the molecules. Different polymorphic forms can exhibit subtle differences in their IR spectra due to variations in intermolecular interactions within the crystal lattice.

The infrared spectrum of crystalline Form C of this compound shows characteristic absorption peaks at several wavenumbers. google.com These peaks correspond to the vibrational frequencies of specific functional groups within the molecule.

| Wavenumber (cm⁻¹) |

| 1358 |

| 1296 |

| 1267 |

| 1224 |

| 1198 |

| 1151 |

| 1074 |

| 1033 |

| 1000 |

| 949 |

| 872 |

| 836 |

| 817 |

| 801 |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the melting point, enthalpy of fusion, and other thermal events associated with a substance. Different polymorphs will typically have different melting points and thermal profiles.

The DSC thermogram for crystalline Form C of this compound ethanol solvate is characterized by a significant exothermic peak at approximately 112.71 °C and an endothermic peak at about 206.99 °C. google.comgoogle.com

| Thermal Event | Temperature (°C) |

| Exothermic Peak | 112.71 |

| Endothermic Peak | 206.99 |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for characterizing pharmaceutical compounds, particularly for determining the presence of solvents or water in the crystal structure (solvates or hydrates) and assessing thermal stability. nih.govnih.gov

For this compound, which can exist as solvates (e.g., an ethanol solvate) or hydrates, TGA is instrumental in quantifying the solvent content and identifying the temperature ranges of desolvation and decomposition. google.comnih.gov While specific TGA thermograms for all this compound polymorphs are not extensively published, the analysis of related solvated compounds provides a clear indication of the expected behavior.

A typical TGA curve for a solvated form of this compound would exhibit a distinct mass loss step at a temperature range corresponding to the boiling point of the entrapped solvent. This initial mass loss represents the desolvation process. nih.gov For instance, the analysis of an esomeprazole magnesium water/1-butanol solvate showed an initial mass loss of 7.6%, which was attributed to the removal of lattice solvents. mdpi.com Following desolvation, the compound remains stable until a much higher temperature, at which point a second, more significant mass loss occurs, indicating the thermal decomposition of the esomeprazole molecule itself. mdpi.com Decomposition for esomeprazole magnesium has been noted to begin around 200°C. mdpi.com

Differential Scanning Calorimetry (DSC), another thermal analysis technique, provides complementary information. For a crystalline ethanol solvate of this compound, designated Form C, the DSC thermogram shows a significant exothermic peak at 112.71°C followed by an endothermic peak at 206.99°C. google.com The endotherm at the higher temperature likely corresponds to the melting and decomposition of the compound.

| Temperature Range | Event | Technique | Observation |

|---|---|---|---|

| 40-120°C | Desolvation | TGA | Mass loss corresponding to solvent content |

| 40-120°C | Desolvation | DSC | Endothermic peak |

| >200°C | Decomposition | TGA | Significant mass loss |

| >200°C | Melting/Decomposition | DSC | Endothermic peak |

Factors Influencing Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. indexcopernicus.com These different forms, or polymorphs, arise from different arrangements of the molecules in the crystal lattice. The formation of a specific polymorph is a complex interplay of thermodynamic and kinetic factors, which can be heavily influenced by the conditions of its formation. semanticscholar.org

Crystallization Conditions (Solvents, Temperature, pH)

The choice of solvent is one of the most critical factors in controlling the polymorphism of this compound. Different solvents can lead to the formation of different crystalline forms, including solvates where the solvent molecule is incorporated into the crystal lattice. indexcopernicus.com

Several crystalline forms of this compound have been identified based on the solvent system used for their preparation:

Form C : A stable ethanol solvate, which can be prepared by dissolving this compound in acetone (B3395972), concentrating the solution to a residue, and then stirring the residue in ethanol. google.com The ethanol content in this form can range from approximately 5% to 25% by weight. google.com

Form A : A methanol solvate, identified as an intermediate in the synthesis of esomeprazole magnesium trihydrate. google.com

Form B : Characterized as a hydrate of this compound. google.com

Form X : Crystallized using dichloromethane (B109758) as the solvent. google.com

Forms P1-P7 : A patent has disclosed seven distinct crystalline polymorphs of this compound, though the specific solvent systems for each are not detailed. epo.org

Temperature is another crucial parameter. The preparation of Form C involves specific temperature controls, including stirring at 25-30°C, followed by cooling to 0-5°C to induce crystallization, and finally drying at 40-45°C. google.com Such temperature gradients influence nucleation and crystal growth rates, thereby favoring the formation of a particular polymorph.

The pH of the crystallization medium also plays a role. Esomeprazole is known to be unstable in acidic conditions. nih.gov Maintaining an appropriate alkaline pH is essential for the chemical stability of the molecule during the crystallization process, preventing degradation and ensuring the purity of the resulting crystalline form. indexcopernicus.com

| Crystalline Form | Type | Key Solvent(s) |

|---|---|---|

| Form A | Methanol Solvate | Methanol |

| Form B | Hydrate | Water |

| Form C | Ethanol Solvate | Acetone, Ethanol |

| Form X | - | Dichloromethane |

Impact of Processing on Polymorphic Stability

Pharmaceutical manufacturing involves numerous unit operations such as milling, granulation, and drying, which subject the active pharmaceutical ingredient to mechanical and thermal stress. researchgate.netresearchgate.net These processes can induce polymorphic transformations, potentially converting a stable form into a less stable one or vice versa. researchgate.net

Milling, a process used to reduce particle size, imparts significant mechanical energy into the material through shear and impact. researchgate.net This energy can disrupt the crystal lattice and cause a transition to a different polymorphic form or even an amorphous state. The stability of this compound polymorphs during milling is a critical consideration, as an unintended transformation could alter the drug's physical properties.

Granulation, particularly wet granulation, introduces solvents, heat, and mechanical stress. nih.gov The choice of binder liquid, drying temperature, and drying time can all influence the final crystalline form of the drug. For a solvated compound like this compound Form C, improper drying could lead to incomplete solvent removal or a transition to another form. google.com

The stability of the crystalline form is therefore not only dependent on the initial crystallization but also on its robustness throughout the entire manufacturing process. Careful selection and control of processing parameters are necessary to ensure that the desired polymorphic form of this compound is maintained in the final pharmaceutical product. nih.gov

Implications of Polymorphism on Pharmaceutical Properties (Excluding Clinical Efficacy)

The existence of different polymorphs of this compound has significant implications for its pharmaceutical properties, which directly affect drug product development and manufacturing. epo.org Different crystal structures lead to variations in physicochemical characteristics. indexcopernicus.com

Key pharmaceutical properties affected by polymorphism include:

Stability : Different polymorphs exhibit different thermodynamic stabilities. Metastable forms have a tendency to convert to a more stable form over time, especially when exposed to heat or humidity. researchgate.net Form C of this compound is described as a stable polymorph, which is a desirable attribute for ensuring a long shelf-life. google.com For esomeprazole sodium, different forms show varying degrees of hygroscopicity and thermal stability, with Form D being noted as a thermally stable and free-flowing solid. indexcopernicus.com

Flowability : The shape and size of crystals can vary between polymorphs, affecting the flow properties of the bulk powder. Good flowability is essential for efficient and uniform processing during tableting and capsule filling. This compound Form C is reported to have "good flow characteristics," which is a significant advantage for manufacturing. google.com

Solubility and Dissolution Rate : Polymorphs can have different solubilities and dissolution rates. Generally, a metastable form is more soluble than the stable form. This difference can impact how the drug dissolves in the gastrointestinal tract, although this article excludes a discussion of its direct effect on clinical efficacy. The discovery of new polymorphic forms provides formulation scientists with a wider range of materials to design dosage forms with specific dissolution profiles. epo.org

Compactability : The mechanical properties of crystals, including their ability to be compressed into tablets, can differ between polymorphs. This affects the tablet manufacturing process and the physical integrity of the final tablet.

The control and characterization of polymorphism are therefore mandated by regulatory authorities to ensure the consistent quality and performance of the final drug product. indexcopernicus.com

| Pharmaceutical Property | Impact of Polymorphism | Example/Relevance for this compound |

|---|---|---|

| Stability | Different forms have varying thermodynamic stability, affecting shelf-life and susceptibility to conversion. | Form C is noted for its stability. google.com Different forms of the related sodium salt have varying thermal stability and hygroscopicity. indexcopernicus.com |

| Flowability | Crystal habit (shape) influences powder flow, which is critical for manufacturing processes like tableting. | Form C is reported to possess good flow characteristics. google.com |

| Solubility / Dissolution | Different lattice energies lead to different solubilities, affecting the rate at which the drug dissolves. | Metastable forms are generally more soluble than stable forms. |

| Mechanical Properties | Properties like hardness and compactability can differ, impacting tablet formulation and production. | Essential for developing robust solid dosage forms. |

Advanced Analytical Methodologies for Esomeprazole Potassium

Chromatographic Techniques

Chromatography is a powerful separation science that forms the cornerstone of pharmaceutical analysis for Esomeprazole (B1671258) potassium. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Chiral Chromatography are routinely employed to assess critical quality attributes such as purity, residual solvent content, and enantiomeric identity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase HPLC (RP-HPLC) is the most prevalent technique for the assay and impurity profiling of Esomeprazole potassium. ijcrt.org The development of a robust HPLC method involves a systematic optimization of various parameters to achieve a suitable separation of the main component from any process-related impurities and degradation products. jfda-online.com Validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is reliable for its intended purpose. ijcrt.orgderpharmachemica.com

The choice of the stationary phase is critical for achieving the desired chromatographic separation. For the analysis of Esomeprazole and related compounds, octadecylsilyl silica (B1680970) gel (ODS or C18) columns are widely used. researchgate.netresearchgate.net The C18 stationary phase is a non-polar, bonded silica gel that provides excellent retention and resolution for moderately polar compounds like Esomeprazole through hydrophobic interactions. Columns such as the Zorbax SB C18 (250 × 4.6 mm, 5 µm) and Finepak SIL C18T-5 (250 × 4.6 mm, 5.0 µm) have been successfully employed for this purpose. derpharmachemica.comisciii.es The versatility and stability of C18 columns make them the preferred choice for routine quality control analysis. ijcrt.org

The mobile phase composition is optimized to control the retention and elution of the analyte. A typical mobile phase for Esomeprazole analysis consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). jfda-online.comresearchgate.net Phosphate (B84403) buffer systems are commonly used to maintain a constant pH, which is crucial for the stability and ionization state of Esomeprazole, thereby ensuring reproducible retention times. researchgate.net For instance, a mobile phase composed of a mixture of 0.025M potassium dihydrogen phosphate buffer and acetonitrile (in ratios like 20:80 v/v or 40:60 v/v) has been shown to be effective. derpharmachemica.comisciii.es The pH of the buffer is a critical parameter; a pH of around 6.8 or 7.4 is often selected for the analysis. derpharmachemica.comresearchgate.net

Ultraviolet (UV) spectrophotometry is the most common detection method for the HPLC analysis of this compound due to the presence of a chromophore in the molecule's structure. ijrpr.com The selection of the detection wavelength is based on the UV spectrum of the drug, aiming for maximum absorbance to ensure high sensitivity. Esomeprazole exhibits significant absorbance at wavelengths around 300-302 nm, which are frequently used for quantification. isciii.esbanglajol.infoakjournals.com Other studies have also utilized wavelengths such as 280 nm and 295 nm. derpharmachemica.comresearchgate.net A UV-Visible Spectrophotometer is used to determine the wavelength of maximum absorbance (λmax) before method development. isciii.esijrpr.com

Table 1: Example HPLC Method Parameters for Esomeprazole Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | Finepak SIL C18T-5 (250 × 4.6 mm, 5.0 µm) isciii.es | Zorbax SB C18 (250 × 4.6 mm, 5 µm) derpharmachemica.com | Reverse phase C18 column (250 x 4.6 mm, 5μ) researchgate.net |

| Mobile Phase | Potassium dihydrogen phosphate buffer (0.025M): Acetonitrile (20:80 v/v) isciii.es | Buffer (Potassium dihydrogen orthophosphate + NaOH, pH 6.8): Acetonitrile (40:60 v/v) derpharmachemica.com | Acetonitrile: Phosphate buffer (pH 7.4) (50:50 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min isciii.es | 1.0 mL/min derpharmachemica.com | 1.0 mL/min researchgate.net |

| Detection Wavelength | 302 nm isciii.es | 280 nm derpharmachemica.com | 302 nm researchgate.net |

| Retention Time | Not Specified | 3.2 min derpharmachemica.com | ~6.5 min researchgate.net |

Gas Chromatography (GC) for Residual Solvents

During the synthesis of this compound, various organic solvents may be used. humanjournals.com Since these residual solvents can be toxic, their levels in the final API are strictly controlled according to ICH guidelines. ijrpr.comscielo.br Gas Chromatography with a headspace sampler (HSGC) is the standard technique for the identification and quantification of these volatile organic impurities. humanjournals.comscielo.br

The method typically involves dissolving the Esomeprazole sample in a high-boiling-point solvent like Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylacetamide (DMA) in a sealed headspace vial. humanjournals.comscielo.br The vial is heated, allowing the volatile residual solvents to partition into the gas phase (headspace). ijpsonline.com An aliquot of the headspace gas is then injected into the GC system. ijpsonline.com A capillary column, such as a DB-624, is used for the separation of solvents like Methanol, Acetone (B3395972), Isopropyl alcohol, Methylene dichloride, and Toluene (B28343). humanjournals.com A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. humanjournals.com The method is validated for specificity, linearity, accuracy, precision, and limits of detection and quantification to ensure reliable measurement of residual solvents. humanjournals.com

Table 2: Typical GC-HS Method for Residual Solvent Analysis in Esomeprazole

| Parameter | Condition |

|---|---|

| Technique | Headspace Gas Chromatography (HSGC) humanjournals.com |

| Column | DB-624 humanjournals.com |

| Carrier Gas | Nitrogen humanjournals.com |

| Detector | Flame Ionization Detector (FID) humanjournals.com |

| Diluent | Dimethyl sulfoxide (DMSO) humanjournals.com |

| Analytes | Methanol, Acetone, Isopropyl alcohol, Methylene dichloride, Toluene humanjournals.com |

| Validation | Validated according to ICH guidelines for specificity, LOD, LOQ, accuracy, linearity, precision, and robustness. humanjournals.com |

Chiral Chromatography for Enantiomeric Purity

Esomeprazole is the S-enantiomer of omeprazole (B731). ijrpr.com The therapeutic benefit of using the single enantiomer necessitates strict control of its enantiomeric purity, specifically limiting the presence of the R-enantiomer. researchgate.net Chiral HPLC is the definitive method for separating and quantifying the enantiomers of omeprazole, thus confirming the enantiomeric purity of Esomeprazole. banglajol.infonih.gov

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. ijrpr.com Polysaccharide-based CSPs, such as Chiralpak IA or Chiralcel OD-H, are highly effective for this purpose. banglajol.infoijrpr.comnih.gov The mobile phase is typically a mixture of non-polar solvents like n-hexane and polar modifiers such as ethanol (B145695) or 2-propanol, often with a small amount of an amine additive like diethylamine (B46881) to improve peak shape. banglajol.inforesearchgate.netnih.gov For example, a mobile phase of n-hexane/2-propanol/acetic acid/triethylamine (B128534) has been used to achieve separation on a Chiralcel OD-H column. banglajol.info Detection is commonly performed using a UV detector at a wavelength where both enantiomers absorb, such as 302 nm. researchgate.net The method is validated to be precise, linear, and accurate for the quantification of the R-enantiomer, with limits of detection and quantification sufficiently low to meet regulatory requirements. banglajol.infonih.gov

Table 3: Example Chiral HPLC Method Parameters for Enantiomeric Purity

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase (CSP) | Chiralpak IA nih.gov | Chiralcel OD-H banglajol.info |

| Mobile Phase | Methyl tert-butylether:Ethyl acetate (B1210297):Ethanol:Diethylamine (60:40:5:0.1 v/v/v/v) nih.gov | n-hexane:2-propanol:Acetic acid:Triethylamine (100:20:0.2:0.1 v/v) banglajol.info |

| Flow Rate | Not Specified | 1.2 mL/min banglajol.info |

| Detection Wavelength | Not Specified | 300 nm banglajol.info |

| Validation Parameters | LOD: 99 ng/ml, LOQ: 333 ng/ml for (R)-enantiomer nih.gov | LOD: 1.16 µg/ml, LOQ: 3.51 µg/ml for (R)-omeprazole banglajol.info |

Spectroscopic Characterization

Spectroscopic techniques are fundamental in the analysis of this compound, providing critical information on its structure, purity, and concentration. These methods are indispensable for confirming the identity and quality of the active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., for Enantiomeric Excess Determination)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. In the context of esomeprazole, which is the (S)-enantiomer of omeprazole, ¹H-NMR is particularly valuable for determining enantiomeric purity. sunderland.ac.ukbanglajol.info The separation and identification of enantiomers are challenging due to their identical physical and chemical properties in an achiral environment. banglajol.info

To achieve chiral discrimination using NMR, chiral solvating agents (CSAs), such as cyclodextrins, are often employed. researchgate.net The formation of diastereomeric host-guest complexes between the cyclodextrin (B1172386) and the individual enantiomers of the drug results in distinct chemical shifts in their respective NMR spectra. researchgate.net This allows for the direct quantification of each enantiomer and the determination of the enantiomeric excess of esomeprazole. researchgate.net For instance, the ¹H-NMR spectrum of omeprazole displays characteristic peaks corresponding to its benzimidazole (B57391) and pyridine (B92270) moieties. sunderland.ac.uk In the presence of a CSA, separate signals for the (S)- and (R)-enantiomers can be resolved, enabling the calculation of enantiomeric purity. banglajol.info

Mass Spectrometry (MS) for Structural Elucidation and Impurity Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective technique for the analysis of this compound. payeshdarou.irnih.gov It is instrumental for confirming the molecular weight and elucidating the structure of the compound and its related impurities. nih.gov

In positive ion mode electrospray ionization (ESI), esomeprazole typically forms a protonated molecular ion [M+H]⁺. nih.govresearchgate.net The mass transition ion pair for esomeprazole has been identified as m/z 346.1→198.1. nih.govresearchgate.net The precursor ion (m/z 346.1) corresponds to the protonated esomeprazole molecule, and the product ion (m/z 198.0) is a specific fragment that is monitored for quantification. researchgate.net A mass spectrometer detection of this compound has shown an MS-ESI (m/z) of 384.1, corresponding to the [M+H]⁺ peak where M is the potassium salt. google.com This technique is crucial for identifying and characterizing known and potential impurities that may arise during the synthesis or degradation of the drug substance. google.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Assay and Dissolution Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and widely used technique for the quantitative analysis of esomeprazole in bulk and pharmaceutical dosage forms. ijrpr.com The method is based on the principle that the drug absorbs light in the UV range, and the absorbance is directly proportional to its concentration, following the Beer-Lambert law.

The wavelength of maximum absorbance (λmax) for esomeprazole can vary slightly depending on the solvent used. For instance, λmax has been reported at 299 nm in methanol ijrpr.com, 301 nm in a methanol and water mixture nih.gov, 302 nm in a mobile phase of potassium dihydrogen phosphate buffer and acetonitrile isciii.esresearchgate.net, and 300 nm in distilled water. pensoft.net This technique is routinely applied for assay determination to quantify the amount of this compound in a sample and in dissolution studies to assess the rate at which the drug dissolves from its dosage form.

Validation of Analytical Methods

Validation of analytical methods is a critical requirement mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure that the methods are reliable, reproducible, and suitable for their intended purpose. scienceopen.comijcrt.org

Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scienceopen.comnih.gov Selectivity refers to the ability to differentiate and quantify the analyte from other substances in the sample.

In the analysis of this compound, the specificity of a method, such as a stability-indicating HPLC method, is demonstrated by its ability to resolve the esomeprazole peak from all potential impurities and degradation products formed under stress conditions (e.g., acid, base, oxidation). isciii.esscienceopen.comnih.gov This ensures that the method's results are not affected by the presence of these other components, providing an accurate measure of the drug's content. ijcrt.org

Linearity and Range

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. isciii.es The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scienceopen.com Linearity is typically evaluated by calculating the correlation coefficient (R²) for a calibration curve, with values greater than 0.99 often being required. scienceopen.com

Various analytical methods for esomeprazole have been validated over different concentration ranges, as detailed in the table below.

| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (R²) |

| UV Spectrophotometry | 2 - 10 | 0.999 |

| UV Spectrophotometry | 5 - 25 | 0.9963 |

| RP-HPLC | 20 - 60 | 0.995 |

| RP-HPLC | 50 - 150 | 0.9990 |

| RP-HPLC | 0.025 - 10 | > 0.95 |

| Bioanalytical HPLC | 0.06 - 6.0 | 0.9986 |

Accuracy and Precision (Repeatability, Intermediate Precision)

The accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. For this compound, accuracy is typically evaluated through recovery studies. This involves adding a known amount of pure Esomeprazole standard to a pre-analyzed sample solution (a technique known as spiking) and calculating the percentage of the analyte recovered. High recovery percentages indicate a high degree of accuracy. Studies have demonstrated excellent accuracy for various High-Performance Liquid Chromatography (HPLC) methods, with recovery rates often falling between 98% and 102%. ijrpr.com For instance, one study conducted recovery experiments at three different concentration levels (80%, 100%, and 120%) and found the results to be well within the acceptable limits, confirming the method's accuracy. isciii.es Another bioanalytical method validation study showed average recovery ranging from 95.20% to 99.50%. akjournals.com

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is considered at two levels:

Repeatability (Intra-day Precision): This assesses the precision of the method over a short interval of time under the same operating conditions. It is determined by analyzing the same sample multiple times on the same day.

Intermediate Precision (Inter-day Precision or Ruggedness): This expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment.

For Esomeprazole analysis, validated methods consistently show low %RSD values, typically below 2%, which is a common acceptance criterion indicating high precision. ijrpr.comeijppr.com One validation study reported that the %RSD for intra-day and inter-day precision was less than 5%. eijppr.com Another detailed study found %RSD values for both intra-day and inter-day precision to be below 15% across all quality control levels, which is well within the accepted limits for bioanalytical methods. payeshdarou.ir

| Parameter | Concentration Level | Finding | Source |

|---|---|---|---|

| Accuracy (% Recovery) | 80%, 100%, 120% | High recovery confirms suitability of the method. | isciii.esresearchgate.net |

| Accuracy (% Recovery) | 0.08, 0.24, 2.40, 4.80 mg/mL | 95.20% to 99.50% | akjournals.com |

| Repeatability (%RSD) | Not Specified | < 2% | ijrpr.com |

| Intermediate Precision (%RSD) | Not Specified | < 2% | eijppr.com |

| Intra-day & Inter-day Precision (%RSD) | Multiple QC Levels | < 15% | payeshdarou.ir |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for determining the sensitivity of an analytical method.

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. akjournals.com

These values are often determined based on the standard deviation of the response and the slope of the calibration curve. isciii.es For Esomeprazole, various analytical techniques exhibit different levels of sensitivity. Spectrophotometric methods are generally less sensitive than chromatographic methods. For example, a UV-spectrophotometric method determined the LOD and LOQ from the regression equation. ijrpr.com

In contrast, HPLC methods offer significantly lower detection and quantification limits, making them suitable for detecting trace amounts of the compound. One RP-HPLC method reported an LOD of 0.003 µg/mL and an LOQ of 0.009 µg/mL, demonstrating high sensitivity. eijppr.com Another study established even lower limits, with an LOD of 0.0001 µg/mL and an LOQ of 0.0004 µg/mL. isciii.esresearchgate.net For bioanalytical applications in human plasma, a validated HPLC method established the lower limit of quantification (LLOQ) at 5.0 ng/mL. jyoungpharm.org

| Analytical Method | LOD | LOQ / LLOQ | Source |

|---|---|---|---|

| RP-HPLC | 0.0001 µg/mL | 0.0004 µg/mL | isciii.esresearchgate.netresearchgate.net |

| RP-HPLC | 0.003 µg/mL | 0.009 µg/mL | eijppr.com |

| HPLC | 0.03 mg/mL | 0.06 mg/mL | akjournals.com |

| RP-HPLC-MS/MS | Not Specified | 500 ppt (B1677978) (0.5 ng/mL) | payeshdarou.ir |

| HPLC-PDA | Not Specified | 5.0 ng/mL | jyoungpharm.org |

System Suitability Testing

System Suitability Testing (SST) is an integral part of many analytical procedures. It is performed prior to and during the analysis of samples to ensure that the performance of the chromatographic system is adequate for the intended application. derpharmachemica.com The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole.

For the analysis of Esomeprazole using HPLC, key SST parameters include:

Theoretical Plates (N): A measure of column efficiency. Higher values indicate better separation efficiency.

Tailing Factor (T): Measures the symmetry of a chromatographic peak. A value of 1 indicates a perfectly symmetrical peak. Values between 0.8 and 1.5 are generally acceptable.

Resolution (Rs): Indicates the degree of separation between two adjacent peaks. A value greater than 2 is desirable for complete separation.

Repeatability (%RSD): The precision of replicate injections of a standard solution, typically requiring a %RSD of less than 2.0%. shimadzu.com

These parameters are monitored by making replicate injections of a standard solution. The results must fall within specified limits before sample analysis can begin. derpharmachemica.com For example, in one method, system suitability was confirmed with a tailing factor of 1.11 and over 17,500 theoretical plates. akjournals.com

| Parameter | Typical Acceptance Criteria | Reported Value Example | Source |

|---|---|---|---|

| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.11 | akjournals.com |

| Theoretical Plates (N) | > 2000 | 17,580 | akjournals.com |

| Resolution (Rs) | > 2.0 | > 2.0 | jyoungpharm.org |

| %RSD of Peak Area (n=6) | < 2.0% | < 2.0% | jyoungpharm.orgderpharmachemica.com |

Stability and Degradation Kinetics of Esomeprazole Potassium

Degradation Pathways and Products

The degradation of esomeprazole (B1671258) potassium can be initiated by several factors, including hydrolysis, oxidation, and photolysis, leading to the formation of various degradation products. jmpas.com The identification and characterization of these products are critical for impurity profiling and for establishing the degradation pathways of the active pharmaceutical ingredient (API).

Identification of Degradation Products

Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of analytical methods. These studies involve subjecting esomeprazole potassium to stress conditions such as acid, base, oxidation, heat, and light, as mandated by ICH guidelines. scienceopen.combio-integration.org The resulting degradants are typically identified and characterized using techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS). mdpi.com

Several degradation products of esomeprazole have been identified through such studies. Significant degradation is consistently observed under acidic and oxidative stress conditions. mdpi.com The primary degradation products often include the sulfone and sulfide (B99878) derivatives of esomeprazole. mdpi.com One study identified a total of 16 degradation products under various stress conditions, including acid, base, neutral hydrolysis, and oxidation. mdpi.com Another study, which focused on the stability of a lyophilized formulation, identified five key potential degradation products during stability testing. mdpi.com

Table 1: Identified Degradation Products of Esomeprazole under Various Stress Conditions

| Degradation Product Name | Stress Condition(s) | Reference |

|---|---|---|

| Sulfone impurity (Omeprazole Impurity D) | Oxidative, Thermal, Photolytic, Acidic, Alkaline | mdpi.com |

| 4-Hydroxy Sulphone impurity (Omeprazole Impurity I) | Thermal | mdpi.com |

| 4-Hydroxy impurity | Thermal | mdpi.com |

| 4-Hydroxy Sulphide impurity | Alkaline Hydrolysis (pH 10.5) | mdpi.com |

| 5-Methoxy-1H-benzimidazole-2-sulfinic acid | Hydrolysis of Sulfone Impurity | mdpi.com |

| Omeprazole (B731) N-oxide | Not specified | scienceopen.com |

| Omeprazole-related compound A | Not specified | scienceopen.com |

| Ufiprazole | Oxidative (with Potassium Permanganate) | ijresm.com |

Mechanistic Studies of Degradation (e.g., Acidic, Alkaline, Oxidative, Photolytic, Thermal)

The degradation of this compound proceeds through different mechanisms depending on the specific stress condition applied.

Acidic Degradation: Esomeprazole is extremely labile in acidic media. hpu.edu.sy The degradation process is rapid and leads to the formation of several products. researchgate.netmdpi.com In one study, significant degradation (approximately 2%) was observed after just 120 minutes in 0.1N HCl at 60°C. nih.gov The mechanism involves the acid-catalyzed rearrangement of the benzimidazole (B57391) and pyridine (B92270) rings.

Alkaline Degradation: The compound is significantly more stable in alkaline conditions. hpu.edu.sy However, degradation can still occur, particularly at elevated temperatures. Treatment with 0.1N NaOH at 60°C for 120 minutes resulted in about 2.5% degradation. nih.gov In another study, exposure to 0.1M NaOH at 60°C for 60 minutes was one of the stress conditions used. bio-integration.org

Oxidative Degradation: Esomeprazole is susceptible to oxidation. A kinetic study on the oxidation of esomeprazole by potassium permanganate (B83412) in an alkaline medium found that the reaction follows first-order kinetics with respect to the permanganate ion, with a stoichiometry of 1:1. ijresm.com The identified oxidation product was ufiprazole. ijresm.com In another study, treatment with 3% hydrogen peroxide (H₂O₂) for 120 minutes at room temperature resulted in approximately 4% degradation. nih.gov The sulfone derivative is a commonly identified oxidative degradation product. mdpi.com

Photolytic Degradation: Exposure to light can induce degradation. hpu.edu.sy According to ICH Q1B guidelines, exposing esomeprazole to 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV light resulted in 0.55% and 1.32% degradation, respectively. nih.gov The sulfone impurity is a known photolytic degradation product. mdpi.com

Thermal Degradation: The compound shows sensitivity to heat. researchgate.net Dry heating at 105°C for 2 hours was one of the stress conditions applied in a forced degradation study. nih.gov Another study involved heating at 60°C for 24 hours. bio-integration.org The main degradation products under thermal stress can include the sulfone impurity and various hydroxy derivatives. mdpi.com

Stability-Indicating Analytical Method Development

The development of a validated stability-indicating analytical method is a regulatory requirement and is crucial for the accurate quantification of the API in the presence of its impurities and degradation products. scienceopen.combio-integration.org Such methods must be able to separate the active substance from all potential degradants formed during stability studies. scienceopen.com

Chromatographic Separation of Degradants from Active Pharmaceutical Ingredient (API)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for developing stability-indicating methods for this compound. scienceopen.comisciii.es The method's ability to resolve the esomeprazole peak from peaks of degradation products formed under various stress conditions confirms its specificity and stability-indicating nature. nih.govisciii.es

The development of these methods involves optimizing various chromatographic parameters, such as the column, mobile phase composition (including buffer type, pH, and organic modifier), flow rate, and detection wavelength. scienceopen.comisciii.es The use of a photodiode array (PDA) detector is beneficial as it can confirm the homogeneity and purity of the esomeprazole peak in stressed samples. nih.gov

Table 2: Examples of Stability-Indicating HPLC Methods for Esomeprazole Analysis

| Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Finepak SIL C18T-5 (250 × 4.6 mm, 5.0 µm) | 0.025M Potassium dihydrogen phosphate (B84403) buffer : Acetonitrile (B52724) (20:80 v/v) | 1.0 mL/min | UV at 302 nm | isciii.es |

| YMC C18 (150 mm × 4.6 mm, 3 µm) | Buffer (pH 7.6) : Acetonitrile (75:25 v/v) | 1.0 mL/min | UV/PDA at 280 nm | scienceopen.com |

| XBridge BEH Shield RP18 (4.6 x 250 mm, 5µm) | Phosphate buffer (pH 7.3) : Acetonitrile (740:260 v/v) | Not Specified | Not Specified | jmpas.com |

| Waters X-Terra RP8 (150 mm × 4.6 mm, 3.5 μm) | Glycine buffer (0.08 M, pH 9.0) with Acetonitrile and Methanol (B129727) (Gradient) | 1.0 mL/min | UV at 305 nm | nih.gov |

| C18 (250 x 4.6mm, 5µm) | Acetonitrile : Phosphate buffer (60:40, v/v, pH 7.0) | 1.0 mL/min | UV at 205 nm | jfda-online.com |

Accelerated Stability Testing Protocols (ICH Guidelines)

Accelerated stability studies are designed to increase the rate of chemical degradation and physical change of a drug substance by using exaggerated storage conditions. researchgate.net The data from these studies are used to predict the shelf life and to determine appropriate storage conditions and suitable packaging for the drug product. hpu.edu.synih.gov

Temperature and Humidity Stress Conditions

In accordance with the International Council for Harmonisation (ICH) Q1A(R2) guideline, accelerated stability testing is generally conducted at 40°C ± 2°C with a relative humidity (RH) of 75% ± 5% for a minimum of six months. researchgate.netnih.govich.org Long-term stability studies are typically performed at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. hpu.edu.syich.org If a "significant change" occurs during the accelerated study, additional testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) is required. ich.org For esomeprazole preparations, samples are withdrawn at specified intervals (e.g., 0, 1, 2, 3, and 6 months for accelerated studies) and analyzed for degradation and other quality attributes. hpu.edu.syresearchgate.net These studies are critical for selecting packaging materials, such as plastic bottles or aluminum-aluminum blisters, that provide adequate protection against heat and humidity. hpu.edu.sy

Photostability Assessment

Esomeprazole is known to be sensitive to light, and exposure can lead to its degradation. researchgate.nethpu.edu.syresearchgate.net The stability of the compound under light is a critical parameter assessed during pharmaceutical development to ensure its efficacy and safety. Forced degradation studies, which are conducted under conditions more severe than accelerated stability testing, are used to evaluate the intrinsic photostability of a drug substance.

In a forced degradation study conducted according to the International Council for Harmonisation (ICH) Q1B guidelines, esomeprazole was exposed to both UV and visible light to determine the extent of degradation. The results indicated a mild degradation under photolytic conditions. nih.gov Specifically, when exposed to UV light totaling 200 watt-hours per square meter, a degradation of 1.32% was observed. Exposure to visible light equivalent to 1.2 million lux hours resulted in a degradation of 0.55%. nih.gov These findings confirm that esomeprazole is susceptible to degradation upon exposure to light and underscore the need for protection from light during storage and handling. researchgate.net

Table 1: Results of Forced Photodegradation Study of Esomeprazole

| Stress Condition (Light Source) | Exposure Level | Degradation (%) | Reference |

|---|---|---|---|

| Sunlight | 1.2 million Lux hours | 0.55 | nih.gov |

| UV Light | 200 watt-hours/square meter | 1.32 | nih.gov |

Studies have also investigated the use of photocatalysts to understand the degradation pathways of esomeprazole under visible light. In one such study, the photodegradation of esomeprazole was examined in the presence of a hybrid nanomaterial photocatalyst (In2O3/MoS2/Fe3O4). researchgate.net This research provides insight into the dynamics of photodegradation under specific experimental conditions. researchgate.net

Kinetic Modeling of Degradation Processes

Kinetic modeling is essential for understanding the rate at which a drug degrades and for predicting its shelf-life under various environmental conditions. The degradation of esomeprazole has been shown to follow specific kinetic models depending on the conditions.

The photodegradation of esomeprazole has been reported to follow pseudo-first-order kinetics. researchgate.net In a study involving a g-C3N4/NiO/ZnO/Fe3O4 photocatalyst, 95.5% of esomeprazole was degraded within 70 minutes, following a pseudo-first-order model with a reaction rate of 0.6616 min−1. researchgate.net This type of kinetic model indicates that the rate of degradation is directly proportional to the concentration of the drug.

While not related to photodegradation, the kinetics of esomeprazole oxidation by potassium permanganate in a basic medium have also been studied, providing further insight into the compound's degradation behavior. The study found that the stoichiometry of the reaction was 1:1, meaning one mole of esomeprazole reacted with one mole of potassium permanganate. ijresm.com The reaction exhibited first-order kinetics with respect to the concentration of potassium permanganate. ijresm.com The rate of this reaction was influenced by the concentration of the alkali, with the rate constant increasing as the alkali concentration increased. ijresm.com

Kinetic models are also applied to describe the release of a drug from its dosage form, which can be related to its stability within the formulation matrix. For various formulations of esomeprazole magnesium trihydrate tablets, the drug release profiles were analyzed using different kinetic models, including zero-order, first-order, and the Higuchi model. banglajol.info For the originator brand, drug release was found to be predominantly governed by first-order kinetics, indicating a concentration-dependent release process. banglajol.info Other formulations followed zero-order or Higuchi release kinetics. banglajol.info In a separate study using matrix tablets with Methocel K100 LVCR, the release kinetics of esomeprazole magnesium closely followed the Higuchi model, which describes drug release from a matrix via diffusion. researchgate.net The rate of degradation processes is also often modeled using the Arrhenius equation, which relates the rate constant of a reaction to temperature. longdom.org

Table 2: Kinetic Models Applied to Esomeprazole Studies

| Process | Kinetic Model | Key Findings | Reference |

|---|---|---|---|

| Photodegradation (with photocatalyst) | Pseudo-first-order | Degradation rate is proportional to esomeprazole concentration. | researchgate.net |

| Oxidation (by KMnO4) | First-order (with respect to KMnO4) | Reaction stoichiometry is 1:1 between esomeprazole and KMnO4. | ijresm.com |

| Drug Release (from tablets) | First-order, Zero-order, Higuchi | Release kinetics vary by formulation; often concentration-dependent (First-order) or diffusion-based (Higuchi). | banglajol.inforesearchgate.net |

The identified degradation products from various stress studies, including oxidative conditions, include compounds such as a sulphone impurity, a 4-hydroxy sulphone impurity, a 4-hydroxy impurity, and Ufiprazole. ijresm.commdpi.com

Pharmacodynamics at the Molecular and Cellular Level Excluding Clinical Outcomes

Mechanism of Proton Pump Inhibition

Esomeprazole (B1671258) exerts its effect by directly targeting the final step in the gastric acid secretion pathway. clevelandclinicmeded.comyoutube.com This involves a precise interaction with the primary enzyme responsible for acid production in the stomach lining.

Interaction with H+, K+-ATPase Enzyme System

The target of esomeprazole is the Hydrogen-Potassium Adenosine (B11128) Triphosphatase (H+, K+-ATPase) enzyme system, commonly known as the gastric proton pump. medchemexpress.comnih.gov This enzyme is an α,β-heterodimer located in the secretory canaliculi of gastric parietal cells. proteopedia.org The catalytic α-subunit contains the active site for ion transport. proteopedia.org The H+, K+-ATPase is responsible for the exchange of intracellular hydrogen ions (H+) for extracellular potassium ions (K+), a process powered by the hydrolysis of ATP. proteopedia.org This pumping action is the terminal step in the secretion of hydrochloric acid into the gastric lumen. clevelandclinicmeded.com Esomeprazole specifically inhibits this pump, thereby suppressing both basal and stimulated gastric acid secretion, regardless of the stimulus. drugbank.com

Covalent Binding to Cysteine Residues (e.g., Cys813)

Once activated, esomeprazole forms a stable disulfide bond with specific cysteine residues on the extracellular (luminal) surface of the H+, K+-ATPase α-subunit. proteopedia.orgdrugbank.com This covalent binding inactivates the enzyme. nih.gov Research on the closely related compound omeprazole (B731) has identified key cysteine residues involved in this interaction, such as Cys813, which is located in the transmembrane segment between helices 5 and 6, and Cys892, found between transmembrane segments 7 and 8. nih.gov The active form of esomeprazole reacts with the sulfhydryl (-SH) groups of these cysteine residues. drugbank.comnih.gov This specific interaction blocks the enzyme's ability to undergo the conformational changes necessary for ion transport. proteopedia.org

Irreversible Nature of Inhibition

The covalent disulfide bond formed between esomeprazole's active metabolite and the proton pump is essentially irreversible under physiological conditions. clevelandclinicmeded.comdrugbank.comresearchgate.net This irreversible binding means that the enzyme is permanently inactivated. nih.gov Consequently, the resumption of acid secretion is not dependent on the dissociation of the drug from the enzyme, but rather on the synthesis of new H+, K+-ATPase enzyme units by the parietal cells. drugbank.comnih.gov This de novo synthesis is a relatively slow process, with the half-life of the human gastric H+, K+-ATPase estimated to be around 48 to 54 hours. nih.gov This irreversible action explains why the pharmacodynamic effect of esomeprazole persists much longer than its plasma half-life of approximately 1 to 1.5 hours. youtube.comdrugbank.com While certain reducing agents like glutathione (B108866) can reverse the binding of omeprazole to specific cysteines (like Cys813) in laboratory settings, the inhibition within the body is considered functionally irreversible. nih.gov

Intracellular Accumulation and Activation

Esomeprazole is administered as an inactive prodrug, which requires a specific environment to become pharmacologically active. researchgate.netclinpgx.orgnih.gov This activation process is highly localized to its site of action.

Role as a Prodrug in Acidic Compartments of Parietal Cells

Esomeprazole is a weak base and, as a prodrug, it is absorbed systemically and reaches the gastric parietal cells from the bloodstream. researchgate.netnih.gov Due to its chemical properties, it freely crosses cell membranes into the intracellular space. The unique, highly acidic environment of the secretory canaliculi of stimulated parietal cells (where the pH can drop to below 2) facilitates the accumulation of the drug. proteopedia.orgresearchgate.net In this acidic compartment, esomeprazole becomes protonated and is "trapped," achieving a concentration far greater than in the blood plasma. This selective accumulation at the target site is a key feature of its mechanism. proteopedia.org

Protonation and Conversion to Active Sulfenamide (B3320178) Form

In the acidic milieu of the secretory canaliculi, esomeprazole undergoes a multi-step chemical transformation. proteopedia.orgresearchgate.net The process begins with the protonation of the pyridine (B92270) ring, followed by a second protonation on the benzimidazole (B57391) nitrogen. proteopedia.org This bis-protonated form is unstable and undergoes a rapid intramolecular rearrangement, converting into a sulfenic acid intermediate. proteopedia.orgresearchgate.net This intermediate then quickly dehydrates to form the active inhibitor: a tetracyclic sulfenamide. proteopedia.orgresearchgate.netresearchgate.net This resulting sulfenamide is an achiral molecule and is the species that covalently binds to and inhibits the H+, K+-ATPase. researchgate.netnih.govnih.gov

Interactive Data Tables

Table 1: Key Pharmacodynamic Properties of Esomeprazole

This table summarizes the core molecular interactions and characteristics of esomeprazole.